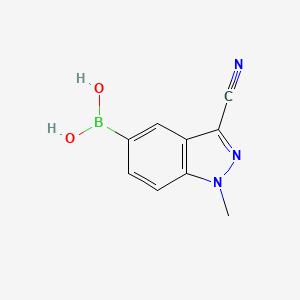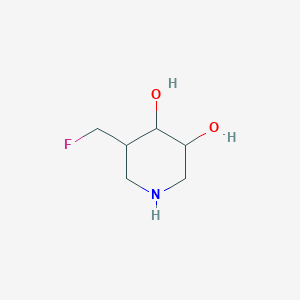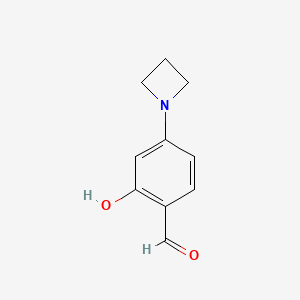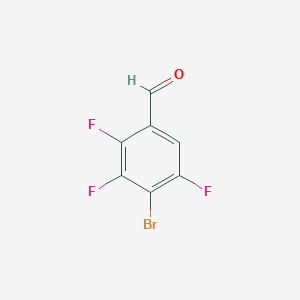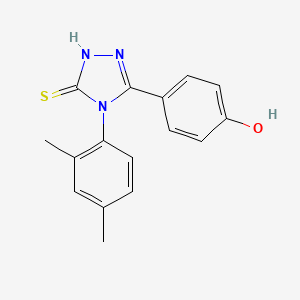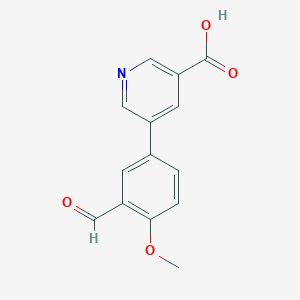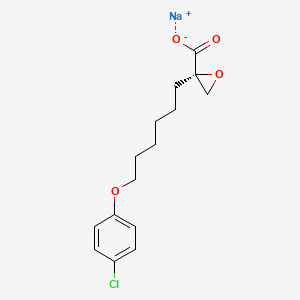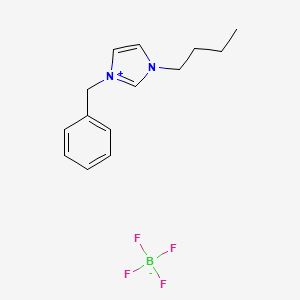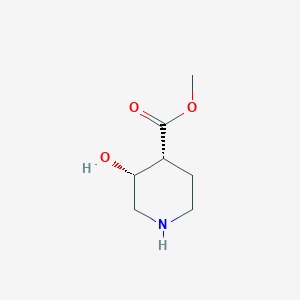
(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a chiral compound with significant importance in medicinal chemistry and organic synthesis. This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antitumor and neuroprotective effects.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-Ethyl 3-hydroxypiperidine-4-carboxylate
- (3S,4S)-Methyl 3-hydroxypiperidine-4-carboxylate
- (3R,4R)-Methyl 3-hydroxypyrrolidine-4-carboxylate
Uniqueness
(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
HQKZHTMCCQXVSB-RITPCOANSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCNC[C@@H]1O |
SMILES canónico |
COC(=O)C1CCNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


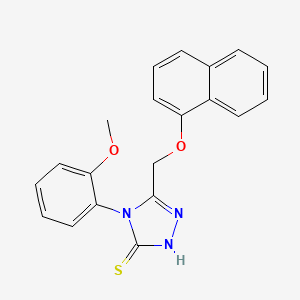
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)


